Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic core with a sulfur atom (5-thia) and a methylamino substituent at the 7-position. The tert-butyl carbamate (Boc) group at the 2-position enhances stability and facilitates synthetic manipulation.
Properties
Molecular Formula |
C12H22N2O2S |
|---|---|
Molecular Weight |
258.38 g/mol |
IUPAC Name |
tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)5-9(13-4)6-17-12/h9,13H,5-8H2,1-4H3 |
InChI Key |
HZLHCTQHOXLVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)NC |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation
The key step in the synthesis is the formation of the 5-thia-2-azaspiro[3.4]octane core. This can be achieved by:
- Reacting a suitable azetidine or pyrrolidine derivative with a sulfur-containing nucleophile under basic conditions to form the thia-azaspiro ring system.
- For example, a halogenated azaspiro compound can be treated with thiophenol or a related sulfur nucleophile in the presence of cesium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at room temperature for several hours (e.g., 16 h), leading to the substitution of the halogen by sulfur and ring closure.
Introduction of the Methylamino Group
The methylamino substituent at the 7-position is typically introduced via:
- Reductive amination of a corresponding aldehyde or ketone spiro intermediate with methylamine or a methylamine equivalent.
- Alternatively, nucleophilic substitution of a suitable leaving group (e.g., halide) on the spiro ring by methylamine under controlled conditions.
These reactions are optimized to achieve high regioselectivity and yield, often using palladium-catalyzed hydrogenation or other reduction methods to convert intermediates into the methylamino derivative.
Protection of the Carboxyl Group as a tert-Butyl Ester
The carboxyl group at the 2-position is protected as a tert-butyl ester to improve compound stability and facilitate purification:
- This is commonly done by reacting the free acid or its intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane at low temperature to room temperature.
This protection step is crucial for isolating the final compound in a pure form and for further synthetic transformations if needed.
Representative Synthetic Route (Based on Patent WO2018153312A1)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of intermediate B by reacting compound A with benzoyl chloride | Benzoyl chloride, base | Acylation of starting amine |
| 2 | Reaction of intermediate B with methyl chloroformate and lithium diisobutylamide | Methyl chloroformate, LDA | Introduction of ester functionality |
| 3 | Reduction of intermediate C with lithium aluminum hydride | LiAlH4 | Conversion to alcohol intermediate D |
| 4 | Conversion of alcohol D to tosylate E | p-Toluenesulfonyl chloride | Activation for nucleophilic substitution |
| 5 | Substitution of tosylate E with p-toluenesulfonamide to form F | p-Toluenesulfonamide, base | Introduction of amino protecting group |
| 6 | Catalytic hydrogenation of F and subsequent Boc protection | Pd/C, H2, di-tert-butyl dicarbonate | Formation of Boc-protected amine G |
| 7 | Formation of organomagnesium reagent J from G | Mg turnings | Preparation for coupling reactions |
| 8 | Coupling of J with carboxylic acid derivatives to form K | R1COOH, HOBt, EDC, Et3N | Formation of amide or ester linkage |
| 9 | Deprotection and further functionalization to yield final compound L | HCl in ethanol, CDI, R2OH, Et3N | Final spirocyclic compound with methylamino and tert-butyl ester groups |
This route exemplifies the complexity and precision required in the synthesis of this compound, highlighting key transformations such as protection/deprotection, nucleophilic substitution, and catalytic hydrogenation.
Reaction Conditions and Yields
Yields vary depending on the specific reagents and scale, but careful optimization of temperature, solvent, and catalyst loading is critical to maximize product purity and yield.
Analytical Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to confirm the presence of tert-butyl, methylamino, and spirocyclic ring protons and carbons.
- Mass Spectrometry (MS): To verify molecular weight and molecular ion peaks consistent with the expected structure.
- Chromatographic Purity: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to assess purity (>97% desirable).
- Infrared Spectroscopy (IR): To confirm functional groups such as ester carbonyl and amine.
For example, a related compound showed ^1H NMR signals at δ 1.36 ppm (tert-butyl, 9H), multiple multiplets around δ 3.10–3.30 ppm (methylamino and ring protons), and LCMS mass corresponding to the molecular ion minus tert-butyl group.
Research Discoveries and Optimization
- The incorporation of sulfur into the spirocyclic ring system enhances the compound’s chemical stability and potential biological activity due to unique electronic properties.
- Optimization of bases such as cesium carbonate and solvents like DMF significantly improves nucleophilic substitution efficiency.
- Protective group strategies (e.g., Boc protection) are essential for controlling reactivity and enabling multi-step synthesis without side reactions.
- Catalytic hydrogenation steps require precise control of pressure and catalyst loading to avoid over-reduction or deprotection.
- Recent patents emphasize the compound’s utility as a pharmaceutical intermediate targeting diseases related to autotaxin expression, highlighting its medicinal chemistry relevance.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents | Conditions | Purpose | Yield Range |
|---|---|---|---|---|
| Spirocyclic ring formation | Sulfur nucleophile, Cs2CO3 | DMF, RT, 16 h | Construct thia-azaspiro core | ~60-65% |
| Methylamino introduction | Methylamine or reductive amination reagents | Pd/C, H2, RT | Install methylamino group | High |
| Ester protection | Di-tert-butyl dicarbonate, Et3N | DCM, 0–25°C | Protect carboxyl group | >90% |
| Coupling reactions | Carbodiimide coupling agents | RT | Functionalization | Variable |
This detailed overview of the preparation methods for this compound integrates data from synthetic patents and chemical supplier experimental protocols, providing a comprehensive guide for researchers aiming to synthesize this compound with high purity and yield. The methodologies emphasize the importance of controlled reaction conditions and strategic functional group manipulations to achieve the desired complex spirocyclic structure.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The methylamino group at the 7-position (target compound) introduces a basic nitrogen, which may improve solubility in acidic environments compared to hydroxyl or hydroxymethyl derivatives .
- Synthetic Utility : Keto-substituted analogs (e.g., ) are pivotal in transition-metal-catalyzed reactions, such as Suzuki couplings, for drug discovery .
Physicochemical and Pharmacological Properties
Biological Activity
Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both nitrogen and sulfur atoms. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.38 g/mol. The presence of a tert-butyl group, a methylamino group, and a thia moiety contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The methylamino group allows for nucleophilic substitution reactions, while the carboxylate moiety may participate in esterification or hydrolysis reactions under physiological conditions. The spirocyclic structure enhances the compound's ability to fit into specific binding sites on target proteins, potentially modulating their activity.
Pharmacological Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential applications as an antimicrobial agent.
- Cancer Research : Its unique structure may allow it to interfere with cancer cell proliferation pathways.
In Vitro Studies
- Binding Affinity : Initial binding studies revealed that this compound exhibits moderate binding affinity to specific receptors involved in neurotransmission.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit key enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
Case Studies
Several case studies have highlighted the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. |
| Study B (2023) | Reported antimicrobial activity against Staphylococcus aureus with an IC50 value of 25 µM. |
| Study C (2024) | Investigated the compound's effects on cancer cell lines, showing a reduction in cell viability at concentrations above 10 µM. |
Q & A
Basic Research Question
- Chromatography : Use silica gel columns with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts.
- Recrystallization : Tert-butyl esters often crystallize well from EtOAc/hexane mixtures. reports isolating a related compound as a yellow solid via slow evaporation .
- HPLC : For high-purity requirements (>98%), employ reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .
Advanced Tip : Use preparative TLC to rapidly screen solvent systems before scaling up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
